molecular formula C16H14N4 B15400378 2-N,4-N-diphenylpyrimidine-2,4-diamine CAS No. 28458-89-1

2-N,4-N-diphenylpyrimidine-2,4-diamine

Cat. No.: B15400378
CAS No.: 28458-89-1
M. Wt: 262.31 g/mol
InChI Key: GKFFFOLFBJUEFN-UHFFFAOYSA-N
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Description

2-N,4-N-Diphenylpyrimidine-2,4-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, primarily recognized for its potent inhibition of various protein kinases. Research has identified this core structure as a basis for developing inhibitors targeting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9 . Compounds based on this scaffold have demonstrated promising anti-proliferative effects against a range of human tumor cell lines, including triple-negative breast cancer (TNBC) cell line MDA-MB-231, and have been shown to induce cell cycle arrest in the G2/M phase . Beyond oncology, this chemotype has been explored as a basis for potential kinase-targeted antimalarials, with derivatives showing activity against Plasmodium falciparum ( Pf ) 3D7 and exhibiting favorable properties such as good metabolic stability and solubility . The compound's mechanism of action involves binding to the ATP-binding site of target kinases, and proteo-chemometric workflows have been employed to identify its putative protein targets in both human and Plasmodium proteomes . The structural versatility of the diphenylpyrimidine-2,4-diamine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling optimization of potency, selectivity, and physicochemical properties through modifications at the 2- and 4- anilino groups . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

28458-89-1

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2-N,4-N-diphenylpyrimidine-2,4-diamine

InChI

InChI=1S/C16H14N4/c1-3-7-13(8-4-1)18-15-11-12-17-16(20-15)19-14-9-5-2-6-10-14/h1-12H,(H2,17,18,19,20)

InChI Key

GKFFFOLFBJUEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2)NC3=CC=CC=C3

solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4-diamine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison:

Key Structural-Activity Relationships (SARs)

Substituent Size and Hydrophobicity :

  • Bulky groups (e.g., isopropoxy in LDK378) enhance target selectivity by filling hydrophobic pockets in kinases .
  • PEGylated side chains (e.g., in F-18 labeled analogues) improve pharmacokinetics for imaging applications .

Electron-Donating/Withdrawing Effects :

  • Chlorophenyl (Compound 9) and methylsulfonyl groups (N2-[2-(Methylsulfonyl)phenyl]) increase electron-withdrawing effects, enhancing binding affinity to charged residues in active sites .

Dual Functionalization :

  • Compound 163N combines a pyrimidine-2,4-diamine (lysosome inhibition) with a 2-phenylbenzofuran (ATG4B targeting), demonstrating dual mechanisms of action .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Methylsulfonyl and PEGylated derivatives (e.g., ) exhibit enhanced aqueous solubility compared to purely aromatic analogues .
  • Metabolic Stability: Dimethylamino substituents (e.g., 2,4-BIS(DIMETHYLAMINO)-PYRIMIDINE) may reduce metabolic degradation but increase toxicity risks .

Crystallographic Insights

  • Structural studies using SHELX software () confirm that pyrimidine-2,4-diamine derivatives form stable hydrogen-bonded networks, critical for molecular recognition in kinase inhibition .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-N,4-N-diphenylpyrimidine-2,4-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2,4-dichloropyrimidine with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to facilitate deprotonation . Optimization includes:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) can enhance coupling efficiency .
  • Solvent Selection : High-boiling solvents (e.g., toluene) improve reaction homogeneity at elevated temperatures .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., aromatic proton integration at δ 7.2–8.0 ppm for phenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ for C₁₆H₁₄N₄: 262.1215).
  • X-ray Crystallography : Resolves bond lengths (e.g., C-N ~1.34 Å in the pyrimidine ring) and dihedral angles between phenyl substituents .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across studies?

  • Methodological Answer : Contradictions may arise from assay conditions or impurities. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to rule out non-specific effects .
  • Purity Validation : Use HPLC (>95% purity) to exclude byproducts (e.g., mono-substituted intermediates) .
  • Target Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to confirm specificity .

Q. What computational approaches predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl vs. chloro groups) .

Q. How do substituent modifications on the pyrimidine core influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Systematically replace phenyl groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess potency shifts .
  • Crystallographic Analysis : Compare ligand-enzyme co-crystal structures to identify critical interactions (e.g., π-π stacking with tyrosine residues) .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at positions 2 and 4) using Schrödinger’s Phase .

Q. What experimental designs mitigate challenges in studying this compound’s pharmacokinetics?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu) and correlate with in vivo efficacy .
  • Permeability Screening : Caco-2 monolayers assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates good bioavailability) .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile discrepancies in reported cytotoxicity values?

  • Methodological Answer :

  • Cell Line Authentication : Ensure studies use STR-profiled lines (e.g., HeLa vs. HEK293) to exclude variability .
  • Assay Standardization : Adopt MTT/XTT protocols with positive controls (e.g., doxorubicin) to normalize data .
  • Microscopy Validation : Confirm apoptosis via Annexin V/PI staining, avoiding false positives from solvent toxicity .

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